2-(Methoxy-d3)-pyridine-4-boronic acid
Description
2-(Methoxy-d3)-pyridine-4-boronic acid is a deuterated boronic acid derivative featuring a methoxy group substituted with three deuterium atoms (O-CD₃) at the 2-position of the pyridine ring and a boronic acid moiety at the 4-position. This isotopic labeling is strategically employed to study kinetic isotope effects (KIEs) in chemical reactions or metabolic pathways in biological systems .
Properties
IUPAC Name |
[2-(trideuteriomethoxy)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMUJSACXTPEA-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)B(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
This method employs 4-bromo-2-(methoxy-d₃)pyridine as the starting material. The bromine atom at the 4-position undergoes lithium-halogen exchange at −78°C using n-butyllithium, followed by quenching with trimethyl borate to install the boronic acid group.
Key Steps :
-
Lithiation :
-
Borylation :
Table 1. Halogen-Metal Exchange Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 4-Bromo-2-(methoxy-d₃)pyridine |
| Lithium Reagent | n-BuLi (2.2 equiv) |
| Solvent | THF |
| Temperature | −78°C |
| Boron Reagent | Trimethyl borate |
| Quenching Agent | 2M HCl |
| Yield | 65–76% |
Advantages :
-
Direct functionalization of the pyridine ring avoids multi-step protection/deprotection sequences.
-
Compatible with deuterated methoxy groups due to inertness of the C–D bond under lithiation conditions.
Limitations :
-
Requires cryogenic conditions (−78°C), increasing operational complexity.
-
Competing protodeboronation occurs if acidic protons are present during quenching.
Directed Ortho-Metallation (DoM) Followed by Borylation
Regioselective Metallation
The methoxy-d₃ group at the 2-position directs lithiation to the 4-position via coordination to lithium. Subsequent borylation generates the target compound.
Procedure :
-
Directed Lithiation :
-
Transmetallation :
-
Boronating Agent: B(OiPr)₃ (1.5 equiv)
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Quenching: H₂O/NaOH at 25°C
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Yield : 58–68%
Table 2. DoM Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Base | LDA |
| Solvent | Et₂O |
| Temperature | −40°C |
| Boron Reagent | B(OiPr)₃ |
| Post-Reaction Protocol | Aqueous NaOH quench |
Advantages :
-
High regioselectivity ensured by the directing group.
Challenges :
-
Deuterium kinetic isotope effects (KIE) slow lithiation rates by 15–20% compared to non-deuterated analogs.
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Requires strict exclusion of moisture to prevent protonation.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This method constructs the pyridine ring post-borylation. A deuterated methoxy-substituted boronic acid couples with a halopyridine precursor under palladium catalysis.
Representative Protocol :
-
Coupling Partners :
-
Aryl Halide: 4-Bromopyridine
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Boronic Acid: 2-(Methoxy-d₃)pyridine-4-boronic acid
-
-
Catalytic System :
Table 3. Palladium-Catalyzed Coupling Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | None |
| Solvent | Dioxane/H₂O |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Advantages :
Limitations :
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize cost efficiency and scalability. A continuous flow system minimizes intermediate isolation and improves yield consistency.
Process Overview :
-
Deuterated Methoxy Introduction :
-
Substrate: 2-Hydroxypyridine
-
Deuterating Agent: CD₃I in DMF with K₂CO₃
-
-
Borylation :
Table 4. Industrial Production Metrics
| Metric | Value |
|---|---|
| Throughput | 50 kg/day |
| Purity | >99.5% (HPLC) |
| Catalyst Recycling | 95% Efficiency |
Comparative Analysis of Methods
Table 5. Method Comparison
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Halogen-Metal Exchange | 65–76 | 120–150 | Moderate |
| Directed Metallation | 58–68 | 90–110 | High |
| Palladium Catalysis | 70–85 | 200–250 | Low |
Key Findings :
-
Directed metallation offers the best balance of cost and scalability for industrial applications.
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Halogen-metal exchange is preferred for small-scale synthesis requiring rapid setup.
Challenges and Mitigation Strategies
Deuterium-Labeling Stability
Boronic Acid Protodeboronation
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Issue : Degradation in protic solvents.
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Solution : Stabilize with pinacol ester derivatives until final hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-d3)-pyridine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, substituted pyridines, and various deuterated derivatives.
Scientific Research Applications
2-(Methoxy-d3)-pyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in isotopic labeling studies to track metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Methoxy-d3)-pyridine-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development processes. The deuterium atoms provide stability and can influence the metabolic pathways of the compound.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on non-deuterated analogs.
Research Implications
- Deuterated Compounds : The isotopic label in this compound is critical for tracing reaction mechanisms or metabolic pathways, leveraging deuterium’s minimal steric impact but significant KIE .
- Halogenated Analogs : Chlorine or fluorine substituents (e.g., ) optimize electronic profiles for cross-coupling efficiency in drug synthesis .
Q & A
Q. What are the recommended methods for synthesizing 2-(Methoxy-d<sup>3</sup>)-pyridine-4-boronic acid?
Methodological Answer: Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For example:
- Precursor: Start with 2-chloro-4-methoxypyridine, substituting the methoxy group with deuterated methanol (CD3OH) to introduce the deuterium label.
- Borylation: React with bis(pinacolato)diboron (B2Pin2) under Pd(dppf)Cl2 catalysis in anhydrous THF at 80°C for 12–24 hours .
- Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from methanol/water.
Key Characterization Techniques:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep at –20°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles to prevent boronic acid degradation .
- Solubility Considerations: Prepare stock solutions in anhydrous DMSO or THF (10–50 mM). For aqueous work, use freshly degassed buffers (pH 7–9) to minimize protodeboronation .
Advanced Research Questions
Q. How does the deuterated methoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effect (KIE): The C–D bond in the methoxy-d<sup>3</sup> group may slow transmetalation steps due to reduced vibrational energy, requiring optimized conditions:
- Side Reactions: Monitor for protodeboronation (via <sup>11</sup>B NMR) and adjust ligand systems (e.g., SPhos) to suppress undesired pathways .
Q. How can researchers resolve contradictory data in cross-coupling yields with this compound?
Methodological Answer: Contradictions often arise from solvent/base interactions or boronic acid hydration:
Q. What analytical strategies differentiate isotopic purity in deuterated analogs?
Methodological Answer:
- Isotopic Ratio Analysis:
- QC Workflow: Combine <sup>1</sup>H NMR (absence of CH3 signals) with isotopic dilution assays for batch-to-batch consistency .
Q. How does the methoxy-d<sup>3</sup> substituent affect hydrogen bonding in supramolecular assemblies?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare H-bond strengths between deuterated and non-deuterated analogs.
- Experimental Validation:
Q. What strategies mitigate protodeboronation during long-term reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
